Triclobisonium

Beschreibung

Eigenschaften

CAS-Nummer |

7187-64-6 |

|---|---|

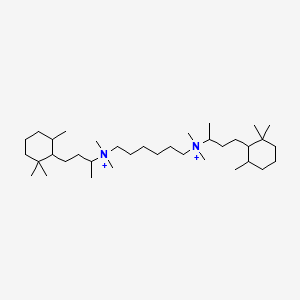

Molekularformel |

C36H74N2+2 |

Molekulargewicht |

535.0 g/mol |

IUPAC-Name |

6-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]hexyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium |

InChI |

InChI=1S/C36H74N2/c1-29-19-17-25-35(5,6)33(29)23-21-31(3)37(9,10)27-15-13-14-16-28-38(11,12)32(4)22-24-34-30(2)20-18-26-36(34,7)8/h29-34H,13-28H2,1-12H3/q+2 |

InChI-Schlüssel |

YECRYLBCIYSJSO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCC(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C |

Herkunft des Produkts |

United States |

Preclinical Pharmacological Activity of Triclobisonium

In Vitro Antimicrobial Spectrum and Potency of Triclobisonium

Comprehensive data detailing the in vitro antimicrobial spectrum and potency of this compound against a broad range of microorganisms are not available in recently published studies. Historical literature from the mid-20th century may contain such information, but it is not accessible through standard digital archives.

Evaluation of this compound Against Bacterial Pathogens (e.g., urinary tract pathogens)

Specific studies evaluating the minimum inhibitory concentrations (MICs) or other measures of potency of this compound against common bacterial pathogens, including those responsible for urinary tract infections, could not be identified in the available literature. Therefore, no data table on its activity against these pathogens can be provided.

Assessment of this compound Against Fungal Species (e.g., Aspergillus niger)

There is no accessible research that has assessed the in vitro activity of this compound against fungal species such as Aspergillus niger. Consequently, its spectrum of antifungal activity remains uncharacterized in the contemporary scientific record.

Characterization of this compound Activity Against Biofilms

No studies were found that investigated the efficacy of this compound in the inhibition or eradication of bacterial biofilms. The ability of this compound to penetrate the extracellular polymeric substance of biofilms and exert an antimicrobial effect has not been documented in the available literature.

Evaluation of this compound in Preclinical Animal Models of Infection

Information regarding the in vivo efficacy of this compound in preclinical animal models of infection is not present in the accessible scientific literature.

Efficacy of this compound in Murine Models of Superficial Skin Infections (e.g., impetigo)

No published studies were identified that have evaluated the therapeutic efficacy of topically or systemically administered this compound in murine models of superficial skin infections, such as impetigo. As a result, there is no data to report on its potential to reduce bacterial load or resolve skin lesions in these models.

Investigation of this compound in Other Relevant Animal Infection Models

A thorough search of the available scientific literature did not yield any studies on the use of this compound in other relevant animal models of infection.

Synergistic and Antagonistic Interactions of this compound with Co-Administered Antimicrobial Agents in Preclinical Contexts

Comprehensive searches of available scientific literature and preclinical research databases did not yield any specific studies or data regarding the synergistic or antagonistic interactions of the chemical compound this compound with other co-administered antimicrobial agents.

Therefore, it is not possible to provide detailed research findings or data tables on this topic at this time. The scientific community has not published research that would fulfill the specific requirements of this article's focus. Further preclinical research would be necessary to determine and characterize any potential synergistic or antagonistic effects of this compound when used in combination with other antimicrobial compounds.

Mechanistic Investigations of Triclobisonium S Biological Action

Elucidation of Triclobisonium's Molecular Targets in Microbial Systems

While specific molecular targets for this compound in microbial systems are not extensively detailed in the provided literature, its classification as a quaternary ammonium (B1175870) compound suggests potential interactions with microbial cell membranes. Quaternary ammonium compounds are known for their surfactant properties and their ability to disrupt cell membranes, which can lead to a loss of cellular integrity and function solubilityofthings.combasicmedicalkey.comgoogle.com. These compounds can affect microbial growth and metabolism by interfering with essential cellular processes. The study by Raman and Shanmugasundaram (1963) examined this compound's action on Aspergillus niger, noting its effects on growth and metabolic output, implying interactions with cellular components critical for these functions microbiologyresearch.orgmicrobiologyresearch.org.

Impact of this compound on Microbial Cellular Processes and Metabolism

This compound chloride has been shown to modulate specific metabolic pathways in microorganisms. In studies involving Aspergillus niger, this compound exhibited a concentration-dependent effect on citric acid production and sterol concentration microbiologyresearch.orgmicrobiologyresearch.org.

Citric Acid Synthesis Modulation: At concentrations up to 160 µg/ml, this compound was observed to increase citric acid concentration in Aspergillus niger, with a maximum yield at 40 µg/ml. However, at higher concentrations, this compound inhibited citric acid production. This suggests that this compound can influence the enzymes or regulatory mechanisms involved in the citric acid cycle microbiologyresearch.orgmicrobiologyresearch.orgbevital.nowikipedia.orglibretexts.orgpressbooks.pubnih.gov.

Sterol Synthesis Modulation: this compound also affected sterol concentration in Aspergillus niger. Both this compound and Cetrimide (a mono-quaternary amine) initially increased sterol concentration, followed by a decrease at higher concentrations. This indicates a potential disruption or alteration of the sterol biosynthesis pathway microbiologyresearch.orgmicrobiologyresearch.org.

Molecular Interaction Profiling of this compound with Biological Macromolecules

The interaction of this compound with biological macromolecules is primarily understood through its chemical properties as a bisquaternary ammonium compound.

Analytical Research Methodologies for Triclobisonium

Chromatographic Techniques for Triclobisonium Isolation and Quantification

Chromatographic techniques are indispensable for separating complex mixtures into their individual components, allowing for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid sample shimadzu.comelgalabwater.comwikipedia.org. It operates by pumping a liquid sample, dissolved in a mobile phase, through a column packed with a stationary phase. Separation occurs based on the differential interactions of the sample components with both the mobile and stationary phases shimadzu.comwikipedia.org. HPLC is particularly useful for analyzing compounds that are non-volatile or thermally unstable, making it applicable to a wide range of organic compounds elgalabwater.com. Research indicates that High Pressure Liquid Chromatographic procedures are utilized for this compound Chloride wdh.ac.id. The output of an HPLC analysis is a chromatogram, which graphically represents the separated components as peaks, with their area often proportional to their amount wikipedia.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation capabilities of liquid chromatography (LC) with the mass analysis capabilities of mass spectrometry (MS) wikipedia.orgmst.or.jpthermofisher.com. This powerful combination offers enhanced qualitative and quantitative analysis by providing both separation and highly sensitive, selective identification of compounds wikipedia.orgmst.or.jpshimadzu.com. The LC separates the sample components, which are then introduced into the mass spectrometer for ionization and mass-to-charge ratio (m/z) analysis wikipedia.orgthermofisher.comshimadzu.comeag.com. LC-MS is widely applied in diverse fields, including pharmaceuticals, environmental monitoring, and food analysis, due to its ability to analyze complex samples and detect trace amounts of analytes wikipedia.orgthermofisher.comshimadzu.comesogu.edu.tr. LC-MS/MS, a more advanced form, utilizes tandem mass spectrometry for even greater specificity and sensitivity mst.or.jpeag.comesogu.edu.trnih.gov.

Spectroscopic Characterization of this compound

Spectroscopic techniques provide information about the structure, functional groups, and electronic properties of molecules by analyzing their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly versatile and powerful tool for determining the structure of organic and inorganic compounds nanoqam.cacore.ac.uklibretexts.orglibretexts.org. It exploits the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), when placed in a strong magnetic field and exposed to radiofrequency radiation nanoqam.calibretexts.org. NMR spectra provide detailed information about the chemical environment of nuclei, including chemical shifts, coupling patterns, and signal integrations, which directly relate to the molecule's structure, connectivity, and the number of equivalent atoms nanoqam.cacore.ac.uklibretexts.orglibretexts.org. Techniques like 2D NMR (e.g., COSY, HMBC) further aid in establishing complex structural assignments and stereochemistry core.ac.uk. NMR is crucial for elucidating the precise arrangement of atoms within a molecule nanoqam.cacore.ac.uklibretexts.org.

Infrared (IR) Spectroscopy: Infrared spectroscopy is a fundamental technique used to identify functional groups within a molecule savemyexams.comsurendranatheveningcollege.comorgchemboulder.comijrpr.com. It works by measuring the absorption of infrared radiation, which causes molecules to vibrate (stretch, bend) at specific frequencies corresponding to their chemical bonds and functional groups savemyexams.comsurendranatheveningcollege.comorgchemboulder.comlibretexts.org. Each functional group exhibits characteristic absorption bands within the mid-infrared region (4000-400 cm⁻¹) savemyexams.comsurendranatheveningcollege.comijrpr.com. The resulting IR spectrum serves as a molecular fingerprint, enabling compound identification by comparison with reference spectra surendranatheveningcollege.comorgchemboulder.comijrpr.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm) bioglobax.comazooptics.comtechnologynetworks.comwikipedia.orguobabylon.edu.iq. This absorption is due to electronic transitions within the molecule, particularly involving π electrons and non-bonding electrons bioglobax.comazooptics.comuobabylon.edu.iq. UV-Vis spectra provide information about chromophores (light-absorbing groups) and are commonly used for quantitative analysis, often employing the Beer-Lambert law, which relates absorbance to concentration bioglobax.comtechnologynetworks.comwikipedia.org. While UV-Vis spectra can offer insights into molecular structure and purity, they generally lack the high specificity for compound identification compared to other spectroscopic methods bioglobax.comazooptics.com. UV-Vis spectrophotometers can also serve as detectors in HPLC systems wikipedia.org.

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions derived from a sample chromatographyonline.comwikipedia.org. This allows for the determination of elemental composition, isotopic signature, molecular weight, and structural information through fragmentation patterns chromatographyonline.comwikipedia.org. MS is applied across a vast range of fields, including pharmaceuticals, environmental analysis, and clinical research, for identifying and quantifying compounds, including trace substances esogu.edu.trchromatographyonline.comwikipedia.orgintertek.comthermofisher.com. Various ionization techniques (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and mass analyzers (e.g., quadrupole, time-of-flight) are employed depending on the analyte's properties mst.or.jpeag.comnih.govchromatographyonline.com. Tandem mass spectrometry (MS/MS) is particularly valuable for its enhanced selectivity and for obtaining detailed structural information through multiple stages of fragmentation eag.comesogu.edu.trchromatographyonline.com.

Data Tables

Due to the absence of specific research findings detailing the analytical parameters for this compound in the provided search results, it is not possible to generate data tables with experimental results or specific spectral data for this compound. However, to illustrate the type of data typically presented for such analytical techniques, an example of a general HPLC parameter table is provided below.

The searches indicate that "this compound" is primarily known as "this compound chloride" and its documentation is largely limited to patents and older chemical compilations, often related to industrial applications such as antistatic agents. There is a lack of published academic research that specifically details the application of X-ray diffraction and crystallography for its structural analysis, or the use of electrophoretic and capillary electrophoresis methods for its purity and quantification, or advanced analytical techniques for its metabolite identification in preclinical studies.

Consequently, generating an article that adheres to the strict requirements of providing thorough, informative, and scientifically accurate content with detailed research findings and data tables for these specific analytical methodologies applied to this compound cannot be fulfilled at this time.

Theoretical and Emerging Applications of Triclobisonium in Advanced Research

Triclobisonium in the Development of Novel Antimicrobial Compounds

The rise of antimicrobial resistance necessitates the urgent development of new antibacterial agents. nih.gov The chemical scaffold of Triclocarban, a diarylurea, has become a focal point for designing novel antimicrobial compounds, particularly those effective against resilient Gram-positive bacteria. nih.govmdpi.com

Recent research has focused on creating analogs of Triclocarban by modifying its structure, such as by replacing chlorine atoms with other functional groups like the pentafluorosulfanyl (SF₅) group. mdpi.comresearchgate.net This strategy has led to the synthesis of new diarylureas with potent and, in some cases, broader-spectrum antimicrobial activity than the parent compound. mdpi.com For instance, studies on pentafluorosulfanyl-containing Triclocarban analogs revealed that these new molecules exhibit high potency against a range of Gram-positive pathogens, including clinically important strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net What makes these novel analogs particularly promising is their superior efficacy at lower concentrations compared to some conventional antibiotics. nih.gov

The mechanism of action for these new compounds appears to involve the disruption and damage of the bacterial cell membrane, a mode of action that could circumvent existing bacterial resistance mechanisms. nih.govmdpi.com Mechanistic studies confirmed that while the parent compound Triclocarban has some membrane activity, certain new analogs cause significant membrane deformations and blebbing, indicating severe membrane damage is their primary mode of antibacterial action. mdpi.com One such analog, a thiofluoro-substituted urea, was identified as being particularly selective against MRSA with a Minimum Inhibitory Concentration (MIC) of 0.05 µg/mL. researchgate.net The development of these derivatives showcases a successful strategy for repositioning and optimizing a known antimicrobial scaffold to combat drug-resistant infections. nih.govnih.gov

Interactive Table 6.1.1: Antimicrobial Activity of Triclocarban Analogs This table summarizes the findings from studies on novel diarylurea compounds derived from the Triclocarban scaffold.

| Compound Class | Key Structural Modification | Target Pathogens | Noted Efficacy & Findings | Source(s) |

|---|---|---|---|---|

| Pentafluorosulfanyl-containing Diarylureas | Replacement of chlorine atoms with SF₅ groups | Gram-positive bacteria, including S. aureus, MRSA, Streptococcus mutans | High potency and broad spectrum against Gram-positives; lower spontaneous mutation frequency than TCC. mdpi.comresearchgate.net | nih.govmdpi.comresearchgate.net |

| Thiofluoro-substituted Urea | Introduction of thiofluoro substitution | Methicillin-resistant Staphylococcus aureus (MRSA) | Increased selectivity and high potency against MRSA (MIC of 0.05 µg/mL). researchgate.net | researchgate.net |

| Diarylurea PQ401 | Previously an IGF-1R inhibitor | Antibiotic-tolerant MRSA | Kills both growing and non-growing MRSA by disrupting the lipid bilayer. nih.gov | nih.gov |

| General Diarylureas (SCB-24) | Novel N,N'-diarylurea structure | Multidrug-resistant Staphylococcus aureus | Potent activity against various MRSA strains, including those resistant to second and third-line antibiotics. nih.gov | nih.gov |

Potential of this compound in Surface Biofouling Control and Material Science

Biofouling, the accumulation of microorganisms on surfaces, poses significant challenges in medical and industrial settings. nih.gov Antimicrobial agents are crucial for developing surfaces that can resist or control the formation of biofilms. Research has demonstrated that derivatives of Triclocarban are effective not only at killing planktonic bacteria but also at combating established biofilms. mdpi.com

Studies have shown that certain pentafluorosulfanyl-containing analogs of Triclocarban are capable of removing pre-existing S. aureus biofilms from surfaces like catheters. mdpi.commdpi.com The efficacy of some of these novel compounds in clearing biofilms was comparable to that of Triclocarban and the established antibiotic ciprofloxacin, highlighting their potential in healthcare settings to prevent infections associated with medical devices. mdpi.comnih.gov Furthermore, the capacity of these derivatives to disinfect a contaminated glass surface was shown to be on the same level as Triclocarban, indicating their utility as surface disinfectants. mdpi.com

While direct incorporation into bulk materials like polymers or paints is an area for further exploration, these findings form a strong basis for the application of this compound-like compounds in material science. The primary application would be in the creation of antimicrobial coatings for medical devices, hospital surfaces, and potentially industrial equipment where bacterial colonization is a problem. nih.gov The mechanism of membrane disruption makes these compounds particularly suitable for preventing the initial attachment of bacteria, a critical step in biofilm formation. nih.gov

Exploration of this compound as a Research Tool in Cellular Biology and Metabolism

Beyond their direct antimicrobial effects, compounds from the diarylurea class, including Triclocarban, serve as valuable research tools for investigating fundamental cellular processes. nih.gov These molecules can modulate specific biological pathways, allowing scientists to probe their function and significance.

One of the most notable uses of Triclocarban in cellular biology research is as a modulator of nuclear receptor signaling. nih.govresearchgate.net Studies using in vitro cell-based bioassays have shown that Triclocarban and its carbanilide (B493258) analogs can enhance the activity of endogenous hormones like testosterone (B1683101) and estradiol. nih.gov Specifically, they amplify the hormone-dependent activation of androgen receptors (AR) and estrogen receptors (ER), leading to increased expression of their target genes. nih.govresearchgate.net This makes Triclocarban a useful chemical tool for studying the mechanisms of endocrine disruption and the regulation of hormone receptor pathways, which are critical in reproduction, development, and disease. wikipedia.org

In the field of metabolism, Triclocarban is known to target the enzyme enoyl-[acyl-carrier-protein] (ACP) reductase. drugbank.com This enzyme is essential for fatty acid synthesis in bacteria. drugbank.com By inhibiting this key metabolic enzyme, Triclocarban and its analogs can be used to study the downstream effects of disrupting bacterial lipid synthesis, offering insights into bacterial physiology and identifying new targets for antibiotics. The ability to selectively perturb such pathways makes these compounds powerful probes in metabolic research.

Interactive Table 6.3.1: Use of Triclocarban Analogs as Cellular Probes This table outlines the documented effects of Triclocarban (TCC) in cellular biology research, demonstrating its utility as a scientific tool.

| Biological System/Assay | Cellular Target/Pathway | Observed Effect | Research Application | Source(s) |

|---|---|---|---|---|

| In vitro cell-based bioassays | Estrogen Receptor (ER) and Androgen Receptor (AR) | Enhances hormone-dependent gene expression up to 2.5-fold. nih.govresearchgate.net | Studying mechanisms of endocrine disruption and hormone receptor modulation. nih.govwikipedia.org | nih.govresearchgate.net |

| Bacterial enzyme assays | Enoyl-[acyl-carrier-protein] (ACP) reductase | Inhibition of the enzyme, leading to disruption of fatty acid elongation. drugbank.com | Investigating bacterial metabolism and the consequences of interrupting cell membrane synthesis. drugbank.com | drugbank.com |

| Mammalian cell cultures | Calcium Signaling (Ca²⁺) | TCC itself had no effect, but the related antimicrobial Triclosan stimulated Ca²⁺ mobilization. | Used as a control or comparative compound in studies of cellular ion signaling. nih.gov | nih.govresearchgate.net |

| Mouse oocytes | Cell Cycle & Cytoskeleton | TCC exposure disrupted oocyte maturation, affecting cell cycle progression and cytoskeletal dynamics. mdpi.com | Investigating the effects of environmental chemicals on reproductive cell biology. mdpi.com | mdpi.com |

Q & A

Basic Research Questions

Q. How can researchers formulate focused research questions to investigate Triclobisonium’s mechanism of action?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality of the question. For example:

- Feasibility: Ensure access to this compound samples and analytical tools (e.g., HPLC, NMR).

- Novelty: Identify gaps in existing literature (e.g., conflicting reports on its stability in acidic environments).

- Specificity: Frame questions such as, “How does this compound interact with lipid bilayers at pH 5.0–7.4?” rather than vague inquiries.

Avoid biased phrasing (e.g., “Is this compound superior to X?”) and instead ask, “How do efficacy parameters of this compound and X compare under standardized conditions?” .

Q. What experimental design principles are critical for initial pharmacological profiling of this compound?

- Methodological Answer :

- Controls : Include positive/negative controls (e.g., known antimicrobials for comparative assays).

- Replication : Triplicate runs to assess reproducibility, especially for dose-response curves.

- Blinding : Use double-blinding in efficacy studies to minimize observer bias.

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed synthesis protocols, including purity thresholds (>95%) and spectral data (e.g., IR, MS) .

Q. How should researchers collect and validate physicochemical data for this compound?

- Methodological Answer :

- Triangulation : Combine spectroscopic (NMR, FTIR), chromatographic (HPLC), and computational (molecular docking) methods to confirm structural integrity.

- Calibration : Validate instruments using reference standards (e.g., USP-grade compounds).

- Data Logging : Use electronic lab notebooks with timestamps to ensure traceability .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Pool data from independent studies and apply heterogeneity tests (e.g., I² statistic) to identify confounding variables (e.g., solvent choice, temperature).

- Sensitivity Analysis : Test whether conclusions hold under varying assumptions (e.g., alternative statistical models like Bayesian vs. frequentist approaches).

- Replication : Collaborate with independent labs to verify key findings .

Q. What strategies optimize this compound’s synthesis yield while maintaining purity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst concentration, reaction time).

- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time reaction tracking.

- Post-Synthesis Analysis : Characterize byproducts via LC-MS and adjust purification protocols (e.g., gradient elution in flash chromatography) .

Q. How can researchers integrate multi-omics approaches to study this compound’s metabolic impact?

- Methodological Answer :

- Hypothesis-Driven Workflow :

Transcriptomics : Identify gene expression changes in in vitro models (e.g., HepG2 cells) via RNA-seq.

Metabolomics : Use LC-HRMS to map metabolic pathway perturbations (e.g., TCA cycle intermediates).

Network Analysis : Apply weighted gene co-expression networks (WGCNA) to link this compound exposure to hub genes.

Data Management and Reporting

Q. What are best practices for documenting this compound research to ensure reproducibility?

- Methodological Answer :

- Supporting Information : Archive raw spectra, chromatograms, and statistical scripts in repositories like Zenodo or Figshare.

- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets.

- Peer Review : Pre-submission validation via platforms like ResearchSquare to address methodological critiques preemptively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.